Harpagide

Description

from S. African plant Harpagophytum procumbens DC

Properties

IUPAC Name |

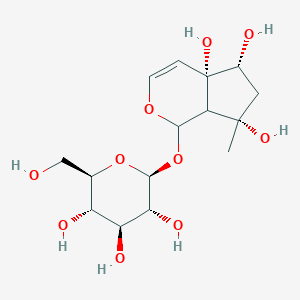

(1S,4aS,5R,7S,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O10/c1-14(21)4-7(17)15(22)2-3-23-13(11(14)15)25-12-10(20)9(19)8(18)6(5-16)24-12/h2-3,6-13,16-22H,4-5H2,1H3/t6-,7-,8-,9+,10-,11-,12+,13+,14+,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWSHXDEJOOIND-YYDKPPGPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30988983 | |

| Record name | 4a,5,7-Trihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6926-08-5 | |

| Record name | Harpagide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6926-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Harpagide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006926085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4a,5,7-Trihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1S-(1α,4aα,5α,7α,7aα)]-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methylcyclopenta[c]pyran-1-yl β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HARPAGIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF59XHX7SR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Harpagide: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harpagide is a naturally occurring iridoid glycoside that has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective properties. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is found in a variety of plant species, with its distribution spanning several botanical families. The primary and most commercially significant source of this compound is Harpagophytum procumbens, commonly known as Devil's Claw.

Harpagophytum procumbens (Devil's Claw)

Harpagophytum procumbens, a member of the Pedaliaceae family, is a perennial herb native to the Kalahari Desert and surrounding arid regions of Southern Africa, including Namibia, Botswana, and South Africa.[1][2][3] The secondary tubers, or storage roots, of the plant are the primary source of this compound and its derivatives, most notably harpagoside (8-O-cinnamoyl-harpagide).[1][4] Traditional medicine in these regions has long utilized Devil's Claw for treating a range of ailments, including rheumatic pain and digestive disorders.[5]

Scrophularia Genus

Several species within the Scrophularia genus (Scrophulariaceae family) are also notable sources of this compound. Scrophularia lanceolata and Scrophularia marilandica, native to North America, have been shown to contain significant amounts of this compound and related iridoid glycosides in their vegetative tissues (stems, leaves, and roots).[6][7][8] Studies have indicated that the stems of these species tend to have the highest concentration of this compound.[7]

Other Plant Sources

The presence of this compound has also been reported in other plant families, including the Lamiaceae.[9] Its widespread occurrence within the Asteridae subclass suggests it may be a chemotaxonomic marker for certain plant lineages.[10]

Quantitative Data on this compound Content

The concentration of this compound and its derivatives can vary significantly depending on the plant species, the specific tissue, and environmental conditions. The following table summarizes available quantitative data from the cited literature.

| Plant Species | Plant Part | Compound(s) | Concentration (% dry weight) | Reference(s) |

| Scrophularia lanceolata | Leaves (full sun) | Harpagoside | 0.63% | [7][11][12] |

| Scrophularia lanceolata | Leaves (shade) | Harpagoside | 0.43% | [7][11][12] |

| Scrophularia marilandica | Leaves | Harpagoside | 0.24% | [7][11][12] |

| Scrophularia lanceolata & S. marilandica | Stems, Leaves, Roots (collective) | This compound and derivatives | 0.8 - 1.0% | [6] |

| Scrophularia ningpoensis | Roots | Harpagoside | Ambient temperature positively correlated with accumulation | [11] |

Biosynthesis of this compound

This compound, as an iridoid glycoside, is synthesized via the isoprenoid pathway. The biosynthesis can be broadly divided into three stages: the formation of the universal C5 precursors, the synthesis of the iridoid skeleton, and the subsequent modifications to form this compound.

Precursor Formation: The MEP Pathway

The biosynthesis of iridoids in plants primarily utilizes the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway to produce the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[2]

Formation of the Iridoid Skeleton

The condensation of IPP and DMAPP, catalyzed by geranyl pyrophosphate synthase (GPPS) , yields geranyl pyrophosphate (GPP), the C10 precursor for all monoterpenes, including iridoids.[13][14] The subsequent steps leading to the core iridoid structure are as follows:

-

Geraniol Synthase (GES) : GPP is converted to geraniol.[3][11]

-

Geraniol 8-hydroxylase (G8H) : This cytochrome P450 monooxygenase hydroxylates geraniol to 8-hydroxygeraniol.[11]

-

8-hydroxygeraniol oxidoreductase (HGO) : Further oxidation of 8-hydroxygeraniol yields 8-oxogeranial.[11]

-

Iridoid Synthase (ISY) : This key enzyme catalyzes the reductive cyclization of 8-oxogeranial to form nepetalactol, which is the foundational iridoid skeleton.[6]

Post-Cyclization Modifications

Following the formation of the iridoid scaffold, a series of tailoring reactions, including oxidation, reduction, and glycosylation, occur to produce the diverse array of iridoid glycosides. The specific enzymatic steps leading from nepetalactol to this compound are not yet fully elucidated but are predicted to involve a series of oxidations and a final glycosylation step. A proposed biosynthetic pathway is illustrated in the diagram below.

Caption: Proposed biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis

The biosynthesis of this compound, like many plant secondary metabolites, is regulated by a complex network of signaling pathways, often triggered by environmental cues and developmental stages.

Jasmonate Signaling

The jasmonate (JA) signaling pathway is a key regulator of iridoid biosynthesis and is typically activated in response to herbivory or pathogen attack. The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to the F-box protein CORONATINE INSENSITIVE1 (COI1), leading to the degradation of JASMONATE-ZIM DOMAIN (JAZ) repressor proteins. This de-repression allows for the activation of various transcription factors (TFs), including those from the MYC, AP2/ERF, bHLH, and WRKY families. These TFs then bind to the promoters of iridoid biosynthetic genes, upregulating their expression and leading to increased production of compounds like this compound. Elicitors such as methyl jasmonate (MeJA) and ethephon (an ethylene-releasing compound) have been experimentally shown to enhance the accumulation of this compound and its derivatives in plant cell cultures.[7]

Caption: Jasmonate signaling pathway regulating iridoid biosynthesis.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of this compound from plant materials.

Extraction of this compound from Plant Material

Objective: To extract this compound and related iridoid glycosides from dried plant material.

Materials:

-

Dried and milled plant material (e.g., secondary tubers of H. procumbens or vegetative tissues of Scrophularia spp.)

-

Methanol (HPLC grade)

-

Rotary vacuum evaporator

-

Ultrasonic bath (optional)

Protocol:

-

Weigh 1 g of the dried and milled plant material.

-

Add 100 ml of boiling methanol to the plant material in a suitable flask.

-

Reflux the mixture for 2 hours.

-

Filter the extract and collect the supernatant.

-

Repeat the extraction process on the plant residue with another 100 ml of boiling methanol for 2 hours.

-

Combine the two methanol extracts.

-

Concentrate the combined extracts to dryness using a rotary vacuum evaporator at 40°C.[6]

-

Dissolve the residue in a known volume of methanol (e.g., 10 ml) for further analysis.[6]

Quantification of this compound by UPLC-MS/MS

Objective: To accurately quantify the concentration of this compound in a plant extract.

Instrumentation:

-

Waters ACQUITY® UPLC® system coupled to a Waters TQD mass spectrometer with an electrospray ionization (ESI) source.[6]

-

Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm particle size).[6]

Reagents:

-

Eluent A: Water with 0.1% formic acid (v/v)

-

Eluent B: Acetonitrile with 0.1% formic acid (v/v)

-

This compound analytical standard

-

Internal standard (e.g., chloramphenicol)

Chromatographic Conditions:

-

Column Temperature: 40°C[6]

-

Flow Rate: 0.3 mL/min[6]

-

Injection Volume: 1 µL[6]

-

Gradient Elution:

-

0-2 min: Linear gradient from 100% to 90% Eluent A

-

2-5 min: Linear gradient from 90% to 0% Eluent A

-

5-6 min: 100% Eluent B[6]

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI in Multiple Reaction Monitoring (MRM) mode.

-

The specific precursor and product ion transitions for this compound and the internal standard need to be determined by infusing standard solutions into the mass spectrometer.

Quantification:

-

Prepare a series of calibration standards of this compound with a fixed concentration of the internal standard.

-

Analyze the standards and the plant extract samples using the UPLC-MS/MS method.

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

Determine the concentration of this compound in the plant extract by interpolating its peak area ratio on the calibration curve.

Caption: General experimental workflow for this compound extraction and analysis.

Conclusion

This compound remains a molecule of significant interest for its therapeutic potential. This guide has provided a comprehensive overview of its natural sources, with a focus on Harpagophytum procumbens and Scrophularia species, and has detailed its biosynthetic pathway from primary metabolites to the final iridoid glycoside structure. The outlined experimental protocols offer a practical foundation for researchers engaged in the isolation, quantification, and further investigation of this promising natural product. A deeper understanding of the regulatory networks governing this compound biosynthesis will be crucial for optimizing its production through biotechnological approaches and for the sustainable utilization of its natural sources.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ABC Herbalgram Website [herbalgram.org]

- 7. Enhanced accumulation of this compound and 8-O-acetyl-harpagide in Melittis melissophyllum L. agitated shoot cultures analyzed by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hormonal Regulation of Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of Plant Elicitors on Growth and Gypenosides Biosynthesis in Cell Culture of Giao co lam (Gynostemma pentaphyllum) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Plant hormone - Wikipedia [en.wikipedia.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Harpagide: A Comprehensive Technical Overview of its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Harpagide is a naturally occurring iridoid glycoside that has garnered significant attention within the scientific community for its diverse pharmacological activities. Primarily isolated from plants of the Lamiaceae family and the secondary roots of Harpagophytum procumbens (commonly known as devil's claw), this compound is a key contributor to the medicinal properties of these plants.[1][2] This technical guide provides an in-depth analysis of the chemical structure, physicochemical characteristics, and biological properties of this compound, supported by experimental insights.

Chemical Identity and Structure

This compound is characterized by a core iridoid structure, which consists of a cyclopentane ring fused to a six-membered oxygen heterocycle, linked to a glucose molecule.[3]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (1S,4aS,5R,7S,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol[4][5] |

| Molecular Formula | C15H24O10[1][6][7] |

| CAS Registry Number | 6926-08-5[1][6][7] |

| SMILES Notation | C[C@@]1(C--INVALID-LINK--O[C@@]3([H])--INVALID-LINK--O3)O)O)O)O">C@HO)O[7] |

| InChI Key | XUWSHXDEJOOIND-YYDKPPGPSA-N[6][7] |

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its extraction, formulation, and pharmacokinetic behavior.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Weight | 364.35 g/mol [1][6][8] |

| Melting Point | 228-229 °C[6] |

| Boiling Point (Estimated) | 637.10 °C @ 760.00 mm Hg[9] |

| Solubility | Soluble in Ethanol, DMSO (18.33 mg/mL), and Pyridine.[8] Also described as easily soluble in methanol and water.[10][11] |

| LogP (o/w) (Estimated) | -3.690[9] |

Pharmacological Properties and Biological Activity

This compound exhibits a wide range of biological activities, making it a compound of significant interest for drug development. Its therapeutic potential is primarily attributed to its potent anti-inflammatory, analgesic, and neuroprotective effects.[2]

Anti-inflammatory Activity

This compound is well-documented for its significant anti-inflammatory properties.[1][2][8] The primary mechanism involves the modulation of key inflammatory pathways. This compound and its derivatives have been shown to suppress the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins during inflammation.[2][12] Furthermore, it can inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and interleukins.[12]

Caption: this compound's anti-inflammatory mechanism of action.

Analgesic Activity

Closely linked to its anti-inflammatory effects, this compound possesses significant analgesic (pain-relieving) properties.[1][13] By reducing the production of prostaglandins, which are key mediators of pain and inflammation, this compound helps to alleviate pain associated with conditions like arthritis.[14] Some studies suggest that other compounds within Harpagophytum procumbens extracts may act synergistically with this compound to produce the overall analgesic effect.[13]

Neuroprotective Properties

Emerging research has highlighted the neuroprotective potential of this compound.[2] This activity is valuable for combating neurodegenerative diseases, which are often associated with chronic inflammation and oxidative stress. This compound's ability to mitigate inflammatory responses within the central nervous system contributes to its neuroprotective profile.[2]

Other Biological Activities

In addition to the primary effects listed above, this compound has been reported to possess a broad spectrum of other pharmacological activities, including:

-

Antibacterial and antiviral activity[8]

-

Anticancer and cytotoxic effects[2]

-

Hepatoprotective (liver-protective) properties[2]

-

Spasmolytic (muscle relaxant) effects[2]

Experimental Protocols and Methodologies

The isolation, characterization, and evaluation of this compound involve a series of sophisticated analytical and biological techniques.

Isolation and Purification

A common workflow for obtaining pure this compound from its natural source, such as Harpagophytum procumbens roots, is outlined below.

Caption: A generalized workflow for the isolation and purification of this compound.

Methodology Detail:

-

Extraction: Dried and powdered plant material is typically subjected to maceration or Soxhlet extraction using polar solvents like methanol or ethanol to extract the glycosides.

-

Purification: The crude extract is concentrated and then partitioned. Further purification is achieved using column chromatography. High-Performance Liquid Chromatography (HPLC) is often the final step to obtain highly pure this compound.

-

Analysis: The chemical structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Purity is typically assessed using Ultra-High-Performance Liquid Chromatography (UPLC) coupled with MS/MS.[15]

In Vitro Anti-inflammatory Assay Protocol

To evaluate the anti-inflammatory activity of this compound, a common in vitro model uses lipopolysaccharide (LPS)-stimulated macrophages.

Methodology Detail:

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulation: Inflammation is induced by adding LPS to the cell culture media. A control group without LPS and a vehicle control group are included.

-

Incubation: The cells are incubated for a period (e.g., 24 hours) to allow for the inflammatory response.

-

Analysis: The cell supernatant is collected to measure the levels of inflammatory mediators.

-

Nitric Oxide (NO) Production: Measured using the Griess reagent.

-

Cytokine Levels (TNF-α, IL-6): Quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Gene Expression Analysis: Cellular RNA can be extracted to quantify the expression of genes like COX-2 and iNOS using quantitative Polymerase Chain Reaction (qPCR).

This comprehensive overview provides a solid foundation for understanding the chemical and biological profile of this compound, offering valuable insights for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Harpagoside - Wikipedia [en.wikipedia.org]

- 4. This compound | C15H24O10 | CID 93045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C15H24O10) [pubchemlite.lcsb.uni.lu]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. GSRS [precision.fda.gov]

- 8. This compound | Antibacterial | Parasite | TargetMol [targetmol.com]

- 9. This compound, 6926-08-5 [thegoodscentscompany.com]

- 10. Harpagoside | 19210-12-9 [chemicalbook.com]

- 11. This compound | 6926-08-5 [chemicalbook.com]

- 12. The Therapeutic Potential of Harpagophytum procumbens and Turnera subulata and Advances in Nutraceutical Delivery Systems in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory and analgesic effects of an aqueous extract of Harpagophytum procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Harpagophytum, a natural anti-inflammatory [labo-demeter.com]

- 15. researchgate.net [researchgate.net]

Harpagide and Harpagoside in Harpagophytum procumbens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harpagophytum procumbens, commonly known as Devil's Claw, is a plant renowned for its medicinal properties, primarily attributed to its content of iridoid glycosides, namely harpagoside and its precursor, harpagide.[1][2] These compounds are the focus of extensive research due to their potent anti-inflammatory and analgesic effects.[2] This technical guide provides an in-depth overview of the quantitative analysis of this compound and harpagoside in H. procumbens, detailed experimental protocols for their quantification, and a visualization of the proposed biosynthetic pathway. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the research and development of phytopharmaceuticals derived from this plant.

Quantitative Analysis of this compound and Harpagoside

The concentration of this compound and harpagoside in Harpagophytum procumbens can vary significantly depending on the plant part, geographical origin, and cultivation or storage conditions. The secondary tubers are recognized as the primary site of accumulation for these active constituents.[3] Commercial products are often standardized to a minimum harpagoside content, with the European Pharmacopoeia stipulating at least 1.2% harpagoside for therapeutic products.[2][4]

Table 1: Harpagoside and this compound Content in Harpagophytum procumbens

| Plant Material/Product | Compound | Concentration Range | Analytical Method | Reference |

| Wild H. procumbens Tubers | Harpagoside | Comparable to wild plants | HPLC | [4] |

| Wild H. procumbens Tubers | This compound | Comparable to wild plants | HPLC | [4] |

| In vitro Propagated Tubers | Harpagoside | Comparable to wild plants | HPLC | [4] |

| In vitro Propagated Tubers | This compound | Comparable to wild plants | HPLC | [4] |

| Hairy Root Cultures | Harpagoside | 0.32 mg/g dry root mass | HPLC | [4][5] |

| Dried Root Extract (Water) | Harpagoside | 1.6% | RP-HPLC-PDA | [6] |

| Commercial Capsules (Formulation 1) | Harpagoside | Significantly higher than others | Ethanolic Extraction & Ouitas method | [7] |

| Commercial Capsules (Formulation 2 & 3) | Harpagoside | Lower than Formulation 1 | Ethanolic Extraction & Ouitas method | [7] |

| Commercial H. procumbens Products | Harpagoside | Minimum 1.2% | Not Specified | [2][8] |

Experimental Protocols for Quantification

Accurate and reliable quantification of this compound and harpagoside is crucial for the quality control and standardization of H. procumbens extracts and finished products.[9] High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique, though other methods like High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are also utilized.[3][8][10]

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a synthesized example based on methodologies described in the literature.[6][9][11][12]

Objective: To quantify the amount of harpagoside in a given sample of H. procumbens extract or product.

Materials and Reagents:

-

Harpagophytum procumbens dried root extract or powdered tablets

-

Harpagoside reference standard (Sigma-Aldrich or equivalent)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Phosphoric acid or Formic acid (analytical grade)

-

Deionized water

-

0.45 µm syringe filters

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Pump (isocratic or gradient)

-

Autosampler

-

Column oven

-

UV-Vis or Photodiode Array (PDA) detector

-

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Ultrasonic bath

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., Purospher Star, 150 x 4.6 mm, 5 µm)[9][11]

-

Mobile Phase: A gradient of 1% phosphoric acid in water (A) and acetonitrile (B) or an isocratic mixture of methanol and water (e.g., 50:50 v/v or 60:40 v/v with 0.02% formic acid).[6][9][12]

-

Injection Volume: 10 µL to 20 µL[9]

-

Column Temperature: 25 °C[11]

Procedure:

-

Standard Solution Preparation:

-

Accurately weigh a precise amount of harpagoside reference standard.

-

Dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

-

Prepare a series of calibration standards by diluting the stock solution to different concentrations (e.g., 100.0, 200.0, 300.0, 500.0, 700.0, and 800.0 µg/mL).[9]

-

-

Sample Preparation:

-

Accurately weigh the powdered H. procumbens sample.

-

Extract the active compounds using a suitable solvent such as methanol, ethanol, or a mixture of methanol and acetonitrile.[3][13] Sonication can be used to improve extraction efficiency.

-

Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

Analysis:

-

Inject the prepared standard solutions to construct a calibration curve.

-

Inject the prepared sample solutions.

-

Identify the harpagoside peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of harpagoside in the sample by using the calibration curve.

-

Method Validation: The analytical method should be validated according to regulatory guidelines (e.g., ICH) for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, selectivity, and robustness.[9][11]

Visualizations

Proposed Biosynthetic Pathway of Harpagoside

The biosynthetic pathway of harpagoside is not fully elucidated but is proposed to follow the iridoid biosynthesis pathway, originating from the mevalonate pathway.[1][4] Geraniol, synthesized from geranyl pyrophosphate (GPP), is a key precursor.[1]

Caption: Proposed biosynthetic pathway of harpagoside from geranyl pyrophosphate.

Experimental Workflow for Harpagoside Quantification

The following diagram illustrates a typical workflow for the quantification of harpagoside in H. procumbens samples.

Caption: General workflow for the quantification of harpagoside in H. procumbens.

Conclusion

The therapeutic potential of Harpagophytum procumbens is intrinsically linked to the concentration of its primary iridoid glycosides, this compound and harpagoside. Therefore, the application of robust and validated analytical methods is paramount for ensuring the quality, efficacy, and safety of Devil's Claw-based products. This guide has provided a consolidated overview of the quantitative aspects, analytical methodologies, and biosynthetic context of these vital compounds. The presented data and protocols aim to support the ongoing research and development efforts in the field of phytopharmaceuticals, ultimately contributing to the production of standardized and effective herbal medicines.

References

- 1. Harpagoside - Wikipedia [en.wikipedia.org]

- 2. Harpagoside: from Kalahari Desert to pharmacy shelf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchspace.csir.co.za [researchspace.csir.co.za]

- 4. ABC Herbalgram Website [herbalgram.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. usiena-air.unisi.it [usiena-air.unisi.it]

- 8. researchgate.net [researchgate.net]

- 9. Determination of harpagoside in Harpagophytum procumbens DC tablet’s using analytical method by High Performance Liquid Chromatography [redalyc.org]

- 10. From Bush Medicine to Modern Phytopharmaceutical: A Bibliographic Review of Devil’s Claw (Harpagophytum spp.) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. US6280737B1 - Harpagoside-enriched extract from harpagophytum procumbens and processes for producing same - Google Patents [patents.google.com]

The Biological Activities of Harpagide: A Technical Guide for Researchers

An in-depth exploration of the multifaceted pharmacological properties of the iridoid glycoside, Harpagide, tailored for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the significant biological activities of this compound, an iridoid glycoside found in several medicinal plants. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways influenced by this compound.

Core Biological Activities of this compound

This compound has demonstrated a broad spectrum of pharmacological effects, positioning it as a compound of interest for therapeutic development. Its primary biological activities include anti-inflammatory, chondroprotective, and neuroprotective actions.[1][2]

Anti-inflammatory Activity

This compound exhibits notable anti-inflammatory properties by modulating key signaling pathways and inflammatory mediators. Studies have shown its ability to suppress the expression of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.

Chondroprotective Effects

In the context of joint health, this compound has been shown to protect chondrocytes, the primary cells in cartilage, from inflammatory damage. It aids in maintaining the integrity of the extracellular matrix and mitigates the catabolic processes that lead to cartilage degradation in conditions like osteoarthritis.[3]

Neuroprotective Properties

This compound demonstrates significant neuroprotective potential. It has been observed to protect neuronal cells from various insults, including oxidative stress and apoptosis, and may play a role in promoting neuronal regeneration.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activities of this compound.

Table 1: Anti-parasitic and Cytotoxic Activities of this compound

| Activity | Target Organism/Cell Line | IC50 Value | Reference |

| Trypanocidal | Trypanosoma brucei rhodesiense | 21 µg/mL | [1] |

| Antileishmanial | Leishmania donovani | 2.0 µg/mL | [1] |

| Cytotoxic | A431 and HeLa cell lines | > 90 µg/mL (>50% activity) | [1] |

| Cytotoxic | MCF7 cell line | > 90 µg/mL (>50% activity) | [1] |

Table 2: Anti-inflammatory Effects of this compound on Gene Expression in Chondrocytes

| Target Gene | Treatment | Effect of this compound | Reference |

| MMP-13 | TNF-α induced | Restoration of upregulated expression | [3] |

| COX2 | TNF-α induced | Restoration of upregulated expression | [3] |

| IL-1β | TNF-α induced | Restoration of upregulated expression | [3] |

| IL-6 | TNF-α induced | Restoration of upregulated expression | [3] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's biological activities.

In Vitro Anti-inflammatory Assay in Rat Articular Chondrocytes

Objective: To evaluate the anti-inflammatory effect of this compound on TNF-α-induced inflammation in rat articular chondrocytes.

Methodology:

-

Cell Culture: Primary rat articular chondrocytes are isolated and cultured.

-

Induction of Inflammation: Chondrocytes are stimulated with tumor necrosis factor-alpha (TNF-α) to induce an inflammatory response.

-

This compound Treatment: Cells are pre-treated with varying concentrations of this compound prior to TNF-α stimulation. A 10 µM concentration has been shown to be biocompatible.[3]

-

Gene Expression Analysis: Quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of inflammatory markers such as MMP-13, COX2, IL-1β, and IL-6.[3]

-

Protein Analysis: Western blotting is used to determine the protein levels of the aforementioned inflammatory markers.[3]

-

Extracellular Matrix Degradation: The degradation of the extracellular matrix is assessed.[3]

-

Cell Proliferation Markers: The expression of proliferation markers like Bcl2, CDK1, and Cyclin D1 is analyzed.[3]

Neuroprotection Assay using Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

Objective: To assess the neuroprotective effect of this compound against ischemia/reperfusion-like injury in vitro.

Methodology:

-

Cell Culture: PC12 cells or primary cortical neurons are cultured.[6]

-

OGD/R Injury Model: Cells are subjected to oxygen-glucose deprivation (OGD) by incubating them in a glucose-free medium in a hypoxic chamber, followed by reoxygenation (R) by returning them to normal culture conditions.

-

This compound Treatment: Cells are pre-treated with this compound before inducing OGD/R injury.

-

Cell Viability Assessment: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay is used to evaluate cell survival rate.[6]

-

Apoptosis Analysis: Apoptosis is assessed by flow cytometry.[6]

-

Intracellular Calcium Measurement: Laser scanning confocal microscopy (LSCM) is used to determine the intracellular Ca2+ concentration.[6]

-

Protein Expression Analysis: Western blotting is performed to measure the expression of proteins related to the sarco-endoplasmic reticulum Ca2+-ATPase (SERCA) and endoplasmic reticulum stress (ERS).[6]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.

Inhibition of TNF-α Induced Inflammatory Pathway in Chondrocytes

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits the TNF-α-induced inflammatory response in rat articular chondrocytes by the glycolytic pathways for alleviating osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a natural product, promotes synaptic vesicle release as measured by nanoelectrode amperometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound exerts a neuroprotective effect by inhibiting endoplasmic reticulum stress via SERCA following oxygen-glucose deprivation/reoxygenation injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Harpagide's Mechanism of Action in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Harpagide, an iridoid glycoside primarily found in the plant Harpagophytum procumbens (commonly known as Devil's Claw), has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-inflammatory effects, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Anti-Inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. The core mechanisms include the inhibition of the NF-κB and MAPK signaling cascades, suppression of pro-inflammatory enzymes like COX-2 and iNOS, and a reduction in the secretion of inflammatory cytokines.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound, and its more extensively studied precursor harpagoside, have been shown to significantly inhibit this pathway.[1][2][3]

Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the inhibitor of NF-κB, IκB-α, is degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription. Harpagoside has been demonstrated to block the degradation of IκB-α, thereby preventing the nuclear translocation of p65.[2][3] This action effectively halts the downstream production of inflammatory molecules.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinases (MAPKs) are another critical set of signaling molecules involved in inflammation. Harpagoside has been shown to suppress the phosphorylation of key MAPKs, including ERK and JNK, which are involved in the inflammatory cascade leading to bone loss.[4] While direct evidence for this compound's effect on all MAPK pathways is still emerging, its structural similarity to harpagoside suggests a comparable mechanism.

Suppression of Pro-Inflammatory Enzymes and Cytokines

A direct consequence of inhibiting the NF-κB and MAPK pathways is the reduced expression of pro-inflammatory enzymes and cytokines. This compound and harpagoside have been shown to decrease the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are key mediators of inflammation and pain.[1][2][3][5][6][7][8]

Furthermore, this compound treatment leads to a significant reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[9][10][11][12][13][14][15][16][17][18]

Quantitative Data on Anti-Inflammatory Activity

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the anti-inflammatory efficacy of this compound and its derivatives.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Harpagoside

| Cell Line | Inflammatory Stimulus | Mediator | Concentration of Harpagoside | % Inhibition / IC50 | Reference |

| HepG2 | LPS (10 µg/ml) | COX-2 mRNA | 200 µM | Significant Inhibition | [2] |

| HepG2 | LPS (10 µg/ml) | iNOS mRNA | 200 µM | Significant Inhibition | [2] |

| RAW 264.7 | LPS | NF-κB Luciferase Activity | - | IC50: 96.4 µM | [2] |

| Primary Human OA Chondrocytes | IL-1β | IL-6 Expression | - | Significant Suppression | [4] |

| 3T3-L1 Adipocytes | TNF-α | IL-6, PAI-1, MCP-1 | Not specified | Significant Inhibition | [11] |

Table 2: In Vivo Effects of this compound in a Mouse Model of Acute Lung Injury

| Parameter | Treatment Group | Result | % Reduction vs. LPS | Reference |

| Lung Injury Score | This compound (40 & 80 mg/kg) | Significant Reduction | ~45% | [9] |

| Collagen Deposition | This compound (40 & 80 mg/kg) | Significant Reduction | ~50% | [9] |

| ROS Accumulation | This compound (40 & 80 mg/kg) | Significant Reduction | >60% | [9] |

| IL-6 Protein Levels | This compound (40 & 80 mg/kg) | Significant Reduction | 55-70% | [9] |

| IL-1β Protein Levels | This compound (40 & 80 mg/kg) | Significant Reduction | 55-70% | [9] |

Detailed Experimental Protocols

To ensure reproducibility and a deeper understanding of the presented data, the following are detailed methodologies for key experiments cited in this guide.

Protocol 1: Inhibition of NF-κB Activation in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

NF-κB Luciferase Reporter Assay: Cells are transiently transfected with a pNF-κB-Luc reporter plasmid. After 24 hours, cells are pre-treated with varying concentrations of harpagoside for 2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 6 hours.

-

Luciferase Activity Measurement: Cell lysates are collected, and luciferase activity is measured using a luminometer. The results are normalized to the protein concentration of each sample.

-

Data Analysis: The IC50 value is calculated from the dose-response curve of harpagoside's inhibition of LPS-induced NF-κB luciferase activity.

Protocol 2: In Vivo Acute Lung Injury (ALI) Model in Mice

-

Animal Model: Male C57BL/6 mice (6-8 weeks old) are used.

-

Induction of ALI: Mice are intratracheally instilled with LPS (10 mg/kg) to induce acute lung injury.

-

This compound Treatment: this compound (40 and 80 mg/kg) is administered intraperitoneally 1 hour before LPS administration. A control group receives saline, and a positive control group may receive dexamethasone.

-

Sample Collection: After 24 hours, mice are euthanized, and bronchoalveolar lavage fluid (BALF) and lung tissues are collected.

-

Analysis:

-

Histopathology: Lung tissues are fixed, sectioned, and stained with H&E for histological evaluation of lung injury.

-

Cytokine Measurement: Levels of IL-6 and IL-1β in BALF and lung homogenates are quantified using ELISA kits.

-

Oxidative Stress Markers: Levels of SOD, GSH, and MDA in lung homogenates are measured using respective assay kits.

-

Western Blotting: Protein expression of HIF-1α, p-AKT, Nrf2, and HO-1 in lung tissues is determined by Western blot analysis.

-

Role in Oxidative Stress and NLRP3 Inflammasome

Recent evidence suggests that this compound's anti-inflammatory actions are also linked to its ability to mitigate oxidative stress. In a model of acute lung injury, this compound treatment was shown to reduce reactive oxygen species (ROS) accumulation and enhance the expression of antioxidant proteins such as Nrf2 and HO-1.[9][16]

Furthermore, while direct studies on this compound and the NLRP3 inflammasome are limited, its ability to inhibit NF-κB, a key priming signal for NLRP3 activation, suggests a potential role in modulating inflammasome-mediated inflammation.[1][19][20][21][22][23] The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of IL-1β and IL-18.

Conclusion

This compound demonstrates a robust and multifaceted anti-inflammatory profile by targeting key signaling pathways, including NF-κB and MAPKs. This leads to a significant reduction in the expression and production of pro-inflammatory enzymes and cytokines. The quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic agent for inflammatory conditions. Further research into its effects on the NLRP3 inflammasome and its antioxidant properties will provide a more complete picture of its mechanism of action and may open new avenues for its clinical application. The detailed experimental protocols provided herein offer a foundation for future investigations into this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. academy.miloa.eu [academy.miloa.eu]

- 3. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. Harpagoside - Wikipedia [en.wikipedia.org]

- 7. Effect of the major glycosides of Harpagophytum procumbens (Devil's Claw) on epidermal cyclooxygenase-2 (COX-2) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Harpagoside | COX | NO Synthase | TargetMol [targetmol.com]

- 9. This compound Confers Protection Against Acute Lung Injury Through Multi-Omics Dissection of Immune–Microenvironmental Crosstalk and Convergent Therapeutic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Fight against Infection and Pain: Devil’s Claw (Harpagophytum procumbens) a Rich Source of Anti-Inflammatory Activity: 2011–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitory effects of harpagoside on TNF-α-induced pro-inflammatory adipokine expression through PPAR-γ activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Fight against Infection and Pain: Devil’s Claw (Harpagophytum procumbens) a Rich Source of Anti-Inflammatory Activity: 2011–2022 [mdpi.com]

- 13. This compound inhibits the TNF-α-induced inflammatory response in rat articular chondrocytes by the glycolytic pathways for alleviating osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Harpagoside suppresses IL-6 expression in primary human osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Therapeutic Potential of Harpagophytum procumbens and Turnera subulata and Advances in Nutraceutical Delivery Systems in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The influence of harpagoside and this compound on TNFα-secretion and cell adhesion molecule mRNA-expression in IFNγ/LPS-stimulated THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Natural Compounds as Regulators of NLRP3 Inflammasome-Mediated IL-1β Production - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Phytochemicals as Novel Therapeutic Strategies for NLRP3 Inflammasome-Related Neurological, Metabolic, and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 23. Frontiers | Inhibition of the NLRP3 Inflammasome Activation by Manoalide Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis [frontiersin.org]

Neuroprotective Effects of Harpagide In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Harpagide, an iridoid glycoside found in several medicinal plants such as Scrophularia species and Harpagophytum procumbens, has garnered significant interest for its potential neuroprotective properties.[1][2] In vitro studies have been instrumental in elucidating the molecular mechanisms underlying these effects, demonstrating its ability to counteract neuronal damage induced by a variety of stressors. This technical guide provides an in-depth overview of the in vitro neuroprotective effects of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways.

Core Mechanisms of Neuroprotection

In vitro research has revealed that this compound exerts its neuroprotective effects through a multi-pronged approach, primarily by mitigating inflammation, apoptosis, and oxidative stress in neuronal and glial cells.

Anti-Inflammatory Effects

This compound has been shown to suppress neuroinflammation by inhibiting the activation of microglia, the resident immune cells of the central nervous system.[3][4] Over-activated microglia release a cascade of pro-inflammatory mediators that contribute to neuronal damage. This compound intervenes in this process by modulating key inflammatory signaling pathways.

One of the primary mechanisms is the inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway.[5] Angiotensin II (Ang II), a peptide implicated in hypertension-related neuroinflammation, activates this pathway in microglia, leading to the production of pro-inflammatory cytokines and neuronal apoptosis.[5] this compound treatment has been shown to alleviate this Ang II-mediated neuroinflammation.[5] Similarly, in models of hypoxia-induced microglial activation, this compound down-regulates the expression of inflammatory genes such as TNF-α, IL-1β, COX-2, and iNOS, and suppresses the nuclear translocation of NF-κB.[4]

Anti-Apoptotic Effects

This compound demonstrates significant anti-apoptotic activity in various in vitro models of neuronal injury. It modulates the expression of key proteins involved in the apoptotic cascade, promoting cell survival. For instance, in models of spinal cord injury, this compound administration leads to a decrease in the expression of the pro-apoptotic proteins Bax and cleaved-caspase 3, while increasing the expression of the anti-apoptotic protein Bcl-2.[6] This effect is mediated, at least in part, by the activation of the Wnt/β-catenin signaling pathway.[6]

Furthermore, this compound protects against neuronal apoptosis induced by endoplasmic reticulum (ER) stress.[7][8] In an oxygen-glucose deprivation/reoxygenation (OGD/R) model, this compound was found to inhibit ER stress-mediated apoptosis by targeting the sarco-endoplasmic reticulum Ca2+-ATPase (SERCA).[7][8]

Attenuation of Oxidative Stress

The antioxidant properties of this compound and its source plant extracts also contribute to its neuroprotective profile. Extracts of Harpagophytum procumbens, rich in this compound, have been shown to inhibit lipid peroxidation and restore levels of endogenous antioxidants like catalase in a concentration-dependent manner.[9][10] In a Parkinson's disease model using 6-hydroxydopamine (6-OHDA) to induce neuronal injury, this compound was found to alleviate intracellular reactive oxygen species (ROS) levels, thereby inhibiting the phosphorylation and aggregation of α-synuclein, a key pathological event in the disease.[3][11][12]

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from various in vitro studies on the neuroprotective effects of this compound.

Table 1: Effects of this compound on Cell Viability and Apoptosis

| Cell Line | Insult | This compound Concentration | Outcome | Quantitative Result | Reference |

| Neuro-2A (N2A) | Rotenone (20 nmol/l) | 10 µmol/l | Increased cell survival | Cell survival rate increased from 0.342 to 0.738 | [1] |

| PC12 | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Not specified | Inhibition of apoptosis | Significantly decreased apoptosis | [7][8] |

| PC12 | Thapsigargin (TG) | Not specified | Inhibition of apoptosis | Significantly decreased TG-induced apoptosis | [7][8] |

| Primary Dopaminergic Neurons | 6-hydroxydopamine (6-OHDA) | Not specified | Restoration of dopamine release | Restored dopamine release to normal levels | [11][12] |

Table 2: Effects of this compound on Inflammatory Markers

| Cell Line | Insult | this compound Concentration | Marker | Outcome | Reference | |---|---|---|---|---| | BV2 microglia | Angiotensin II (Ang II) | Not specified | Pro-inflammatory cytokines | Alleviated Ang II-mediated neuroinflammation |[5] | | Microglia | Hypoxia | 10⁻⁸ M | TNF-α, IL-1β, COX-2, iNOS mRNA | Down-regulated gene expression |[4] | | Microglia | Hypoxia | 10⁻⁸ M | Nitric Oxide (NO) production | Lowered NO production |[4] | | Rat Articular Chondrocytes | TNF-α | 10 µM | MMP-13, COX2, IL-1β, IL-6 | Restored upregulation of inflammatory markers |[13] |

Table 3: Effects of this compound on Mitochondrial Function and Oxidative Stress

| Cell Line/System | Insult | This compound Concentration | Parameter | Outcome | Quantitative Result | Reference |

| Neuro-2A (N2A) | Rotenone (2.5 µmol/l) | 1 µmol/l | Mitochondrial Complex I Activity | Reversed inhibition | Increased from 19.93 to 29.03 U/mg | [1] |

| Neuro-2A (N2A) | Rotenone | ≥0.1 µmol/l | Mitochondrial Swelling | Alleviated swelling | Significant alleviation | [1] |

| Neuro-2A (N2A) | Rotenone | 10 µmol/l | Caspase 3 Activity | Inhibited activation | Reduced from 5.36 to 2.68 U/mg | [1][14] |

| Brain Homogenates | Fe²⁺ or Sodium Nitroprusside | Concentration-dependent | Lipid Peroxidation | Inhibited peroxidation | Concentration-dependent inhibition | [9][10] |

Key Signaling Pathways Modulated by this compound

This compound's neuroprotective effects are underpinned by its ability to modulate several critical intracellular signaling pathways.

TLR4/MyD88/NF-κB Signaling Pathway

In the context of neuroinflammation, this compound acts as an inhibitor of the TLR4/MyD88/NF-κB pathway. This pathway is a cornerstone of the innate immune response and its over-activation in microglia can be detrimental to neurons.

Caption: this compound inhibits the TLR4/MyD88/NF-κB signaling pathway.

Wnt/β-catenin Signaling Pathway

This compound has been shown to activate the Wnt/β-catenin signaling pathway, which is crucial for neuronal survival and axonal regeneration.

Caption: this compound promotes neuronal survival by activating the Wnt/β-catenin pathway.

Experimental Protocols

This section outlines the general methodologies for key in vitro experiments used to assess the neuroprotective effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Commonly used cell lines include human neuroblastoma SH-SY5Y, mouse neuroblastoma Neuro-2A (N2A), rat pheochromocytoma PC12, and mouse microglial BV2 cells.[1][5][7] Primary neuronal cultures are also utilized for more physiologically relevant studies.[11]

-

Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Induction of Neurotoxicity: Neurotoxicity is induced using various agents depending on the pathological condition being modeled:

-

This compound Treatment: this compound is typically dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations prior to or concurrently with the neurotoxic insult.

Assessment of Neuroprotection

-

Cell Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to quantify cell viability.[8]

-

Apoptosis Assays: Apoptosis can be assessed by flow cytometry using Annexin V/Propidium Iodide (PI) staining, or by measuring the activity of caspases (e.g., caspase-3).[1][8] Western blotting can be used to measure the expression levels of pro-apoptotic (e.g., Bax, cleaved caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.[6]

-

Measurement of Inflammatory Markers: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) can be quantified using ELISA. The expression of inflammatory enzymes like iNOS and COX-2 can be measured by qPCR or Western blotting.[4] Nitric oxide (NO) production can be determined using the Griess reagent.[4]

-

Oxidative Stress Assays: Intracellular reactive oxygen species (ROS) levels can be measured using fluorescent probes like DCFH-DA. Lipid peroxidation can be assessed by measuring malondialdehyde (MDA) levels. The activity of antioxidant enzymes such as catalase and superoxide dismutase (SOD) can also be determined.[3][9]

-

Mitochondrial Function Assays: Mitochondrial membrane potential can be measured using fluorescent dyes like JC-1. The activity of mitochondrial respiratory chain complexes (e.g., Complex I) can be assayed using specific enzyme activity kits.[1]

Experimental Workflow: In Vitro Neuroprotection Assay

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound against a neurotoxic insult.

Caption: A generalized workflow for in vitro neuroprotection studies of this compound.

Conclusion

The in vitro evidence strongly supports the neuroprotective potential of this compound. Its multifaceted mechanism of action, encompassing anti-inflammatory, anti-apoptotic, and antioxidant effects, makes it a promising candidate for further investigation in the context of various neurodegenerative diseases. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to design and interpret future studies aimed at harnessing the therapeutic potential of this natural compound.

References

- 1. Protective effects of harpagoside on mitochondrial functions in rotenone‑induced cell models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Radix Scrophulariae extracts (harpagoside) suppresses hypoxia-induced microglial activation and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound alleviate neuronal apoptosis and blood-brain barrier leakage by inhibiting TLR4/MyD88/NF-κB signaling pathway in Angiotensin II-induced microglial activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits neuronal apoptosis and promotes axonal regeneration after spinal cord injury in rats by activating the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound exerts a neuroprotective effect by inhibiting endoplasmic reticulum stress via SERCA following oxygen-glucose deprivation/reoxygenation injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Harpagophytum procumbens prevents oxidative stress and loss of cell viability in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a natural product, promotes synaptic vesicle release as measured by nanoelectrode amperometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, a natural product, promotes synaptic vesicle release as measured by nanoelectrode amperometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound inhibits the TNF-α-induced inflammatory response in rat articular chondrocytes by the glycolytic pathways for alleviating osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

The Cytotoxic Potential of Harpagide on Cancer Cell Lines: A Technical Guide

Introduction

Harpagide, an iridoid glycoside found in several medicinal plants such as Harpagophytum procumbens (Devil's Claw), has been traditionally recognized for its anti-inflammatory properties. Emerging research is beginning to shed light on its potential as a cytotoxic agent against various cancer cell lines. This technical guide provides a comprehensive overview of the current, albeit limited, scientific literature on the cytotoxic activity of this compound, detailing its effects on cancer cells, the experimental methodologies used for its evaluation, and the key signaling pathways potentially involved in its mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the anti-cancer potential of this natural compound.

Data Presentation: Cytotoxic Activity of this compound

The publicly available quantitative data on the cytotoxic effects of this compound on cancer cell lines is currently limited. The following table summarizes the existing information. Further research is required to establish a comprehensive profile of its IC50 values across a broader range of cancer cell types.

The molecular weight of this compound is approximately 364.34 g/mol [1][2][3][4]. Based on this, the concentration at which it exhibits significant cytotoxic activity can be calculated.

| Cancer Cell Line | Common Name | Concentration for >50% Cytotoxicity (μg/mL) | Approximate Molar Concentration (μM) | Reference |

| A431 | Vulva Carcinoma | 90 | ~247 | [5] |

| HeLa | Cervical Cancer | 90 | ~247 | [5] |

| MCF7 | Breast Cancer | 90 | ~247 | [5] |

Experimental Protocols

To rigorously assess the cytotoxic and pro-apoptotic activity of this compound, standardized experimental protocols are essential. The following sections detail the methodologies for key assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding:

-

Harvest cancer cells and determine the cell concentration using a hemocytometer.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (untreated cells).

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

-

After the treatment period, add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15-20 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a 6-well plate and treat them with various concentrations of this compound for a specified time period (e.g., 24 or 48 hours). Include both negative (untreated) and positive (e.g., treated with a known apoptosis inducer like staurosporine) controls.

-

-

Cell Harvesting and Washing:

-

After treatment, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the samples using a flow cytometer within one hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

-

The cell populations are identified as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Western Blot Analysis for Apoptotic Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling cascade.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.

Protocol:

-

Cell Lysis and Protein Quantification:

-

After treating cells with this compound, wash them with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant and determine the protein concentration using a protein assay (e.g., BCA assay).

-

-

Gel Electrophoresis and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against key apoptotic proteins overnight at 4°C. Key targets include:

-

Caspases: Cleaved Caspase-3, Cleaved Caspase-9, Cleaved PARP.

-

Bcl-2 family: Bax (pro-apoptotic), Bcl-2 (anti-apoptotic).

-

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.

-

Quantify the band intensities using densitometry software.

-

Signaling Pathways in Cancer Cell Apoptosis

While the specific signaling pathways modulated by this compound in the context of cancer cell cytotoxicity are yet to be fully elucidated, several key pathways are known to be critical regulators of apoptosis in cancer. It is plausible that this compound exerts its effects through one or more of these pathways.

General Experimental Workflow

The following diagram illustrates a general workflow for investigating the cytotoxic activity of a compound like this compound.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation, and its aberrant activation is common in many cancers.[6][7][8][9] Inhibition of this pathway can lead to the induction of apoptosis.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade that regulates cell proliferation, differentiation, and survival.[10][11][12][13][14] Its dysregulation is also a hallmark of many cancers.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cell survival.[15][16][17] Its constitutive activation in cancer cells can protect them from apoptosis, making it a key target for anti-cancer therapies.

Conclusion

This compound demonstrates potential as a cytotoxic agent against several cancer cell lines. However, the current body of research is in its nascent stages. The available data on its IC50 values is sparse, and the precise molecular mechanisms and signaling pathways through which it exerts its anti-cancer effects remain to be elucidated.

Future research should focus on:

-

Comprehensive Screening: Evaluating the cytotoxic activity of this compound across a wide panel of human cancer cell lines to determine its spectrum of activity and selectivity.

-

Mechanistic Studies: Investigating the induction of apoptosis by this compound through detailed molecular assays and elucidating the specific signaling pathways it modulates in cancer cells.

-

In Vivo Studies: Assessing the anti-tumor efficacy and safety of this compound in preclinical animal models.

The information and protocols provided in this technical guide offer a foundational framework for researchers to build upon in their investigation of this compound as a potential novel therapeutic agent for cancer treatment.

References

- 1. This compound | C15H24O10 | CID 93045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Antibacterial | Parasite | TargetMol [targetmol.com]

- 3. This compound, 6926-08-5 [thegoodscentscompany.com]

- 4. This compound | 6926-08-5 | FH08977 | Biosynth [biosynth.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]

- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 8. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells [ijbs.com]

- 11. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Nuclear Factor Kappa B (NF-kB) signaling in cancer development and immune diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Harpagide and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction